molecular formula C18H21N3O2S B2795230 [4-(2-hydroxyethyl)piperazino](8-methyl-8H-thieno[2,3-b]indol-2-yl)methanone CAS No. 860650-50-6

[4-(2-hydroxyethyl)piperazino](8-methyl-8H-thieno[2,3-b]indol-2-yl)methanone

Cat. No.: B2795230
CAS No.: 860650-50-6
M. Wt: 343.45
InChI Key: VSFDMARLKYYWMU-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)piperazinomethanone is a chemical compound with potential therapeutic applications. It is characterized by its unique structure, which includes a piperazine ring substituted with a hydroxyethyl group and a thienoindole moiety. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)piperazinomethanone typically involves multiple steps, starting from commercially available precursors. The process generally includes the formation of the thienoindole core, followed by the introduction of the piperazine ring and the hydroxyethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the thienoindole moiety or the piperazine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(2-hydroxyethyl)piperazinomethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studies on cell signaling, enzyme inhibition, and receptor binding.

    Medicine: Research into its therapeutic potential includes investigations into its effects on cancer cells, microbial infections, and neurological disorders.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)piperazinomethanone involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions responsible for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-hydroxyethyl)piperazinomethanone include other piperazine derivatives and thienoindole-based molecules. Examples include:

  • 4-(2-hydroxyethyl)piperazinomethanone analogs with different substituents on the piperazine ring.
  • Thienoindole derivatives with various functional groups attached to the indole or thieno ring.

Uniqueness

The uniqueness of 4-(2-hydroxyethyl)piperazinomethanone lies in its specific combination of structural features, which confer distinct biological activities and chemical reactivity

This article provides a comprehensive overview of 4-(2-hydroxyethyl)piperazinomethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development are expected to uncover new insights and applications for this intriguing molecule.

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylthieno[2,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-19-15-5-3-2-4-13(15)14-12-16(24-18(14)19)17(23)21-8-6-20(7-9-21)10-11-22/h2-5,12,22H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFDMARLKYYWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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